Diethylmethoxyborane

Catalog No.
S795655
CAS No.
7397-46-8
M.F
C5H13BO
M. Wt
99.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylmethoxyborane

CAS Number

7397-46-8

Product Name

Diethylmethoxyborane

IUPAC Name

diethyl(methoxy)borane

Molecular Formula

C5H13BO

Molecular Weight

99.97 g/mol

InChI

InChI=1S/C5H13BO/c1-4-6(5-2)7-3/h4-5H2,1-3H3

InChI Key

FESAXEDIWWXCNG-UHFFFAOYSA-N

SMILES

B(CC)(CC)OC

Synonyms

Diethyl-borinic Acid Methyl EsterDiethylboron MethoxideDiethylmethoxyboraneMethoxydiethylboraneMethyl Diethylborinate

Canonical SMILES

B(CC)(CC)OC

The exact mass of the compound Diethylmethoxyborane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethylmethoxyborane is a liquid dialkylalkoxyborane, a class of organoboron compounds valued as intermediates and reagents in specialized organic synthesis. Its molecular structure, featuring two ethyl groups and one methoxy group bonded to a central boron atom, provides a distinct reactivity profile compared to trialkylboranes or boronic acids. This compound primarily functions as a chelating agent for highly selective reductions and as a precursor for other organoboron reagents and functional materials. It is soluble in aprotic organic solvents like THF and is typically handled as a solution or a neat, pyrophoric liquid.

Substituting Diethylmethoxyborane with a more common in-class alternative like Triethylborane (TEB) is contraindicated for both safety and functional reasons. While structurally similar, TEB is aggressively pyrophoric with an autoignition temperature of -20 °C, posing a significantly greater handling risk than the moderated reactivity of Diethylmethoxyborane. Functionally, the two are not interchangeable in synthesis; Diethylmethoxyborane acts as a specific chelating agent to direct stereoselective reductions, whereas TEB's primary role is as a radical initiator. Attempted substitution in chelation-controlled reactions would result in pathway failure and the formation of undesired products, making precise compound selection critical for process safety and synthetic success.

Improved Handling Safety Profile via Moderated Pyrophoricity Compared to Triethylborane

Diethylmethoxyborane is classified as a pyrophoric liquid (Hazard H250), meaning it can ignite spontaneously on exposure to air. However, its reactivity is moderated compared to its close analog, Triethylborane (TEB). TEB is characterized as strongly pyrophoric, with a documented autoignition temperature of -20 °C (-4 °F). The substitution of an ethyl group with a methoxy group in Diethylmethoxyborane reduces the compound's propensity for rapid, low-temperature autoignition, representing a tangible risk reduction in storage, handling, and process integration.

Evidence DimensionPyrophoricity / Autoignition Temperature
Target Compound DataClassified as Pyrophoric Liquid, H250 (Catches fire spontaneously if exposed to air).
Comparator Or BaselineTriethylborane (TEB): Autoignition temperature of -20 °C (-4 °F).
Quantified DifferenceThe target compound lacks the extremely low, sub-zero autoignition temperature reported for TEB, indicating a higher threshold for spontaneous combustion.
ConditionsStandard atmospheric conditions (exposure to air).

This reduced hazard profile simplifies handling protocols and lowers safety risks, making it a preferable procurement choice for processes not requiring the extreme reactivity of Triethylborane.

Unique Reagent for High-Yield Diastereoselective Reduction of β-Hydroxy Ketones

Diethylmethoxyborane serves a specialized and non-interchangeable role as a chelating agent in the diastereoselective reduction of β-hydroxy ketones to produce syn-1,3-diols. In this capacity, often used with sodium borohydride, it forms a stable six-membered chelate that directs hydride delivery, achieving high syn-selectivity. This method is critical in the synthesis of complex molecules like statins and antibiotics. The common substitute, Triethylborane (TEB), does not perform this function; instead, it is primarily employed as a radical initiator for C-C bond formation or deoxygenation reactions. Therefore, for stereoselective 1,3-diol synthesis, Diethylmethoxyborane is the functionally necessary reagent.

Evidence DimensionPrimary Synthetic Function
Target Compound DataActs as a chelating agent to direct hydride delivery, enabling diastereoselective reduction to syn-1,3-diols.
Comparator Or BaselineTriethylborane (TEB): Acts as a radical initiator for reactions like cyclizations and deoxygenations.
Quantified DifferenceFundamentally different and non-overlapping reaction mechanisms and synthetic outcomes.
ConditionsChelation-controlled reduction of β-hydroxy ketones vs. radical-initiated reactions.

For chemists synthesizing complex chiral molecules, procuring this specific compound is essential to achieve the required stereochemical control, which cannot be obtained with TEB.

Structurally Optimized for Forming Boron-Oxygen Species as an Electrolyte Additive

In lithium-ion battery electrolytes, boron-based additives are used to form a stable cathode-electrolyte interphase (CEI), which suppresses electrolyte decomposition at high voltages and improves cycle life. Diethylmethoxyborane is structurally well-suited for this role. Its inherent B-O-C linkage provides a direct chemical pathway to decompose and participate in the formation of a protective, boron-oxygen-containing interface film on the cathode surface. This contrasts with trialkylboranes like TEB, which lack this pre-existing B-O bond and would require a more complex reaction pathway to form similar protective species. The use of additives that form robust interface films is a key strategy for improving the high-temperature and high-voltage performance of lithium-ion batteries.

Evidence DimensionPrecursor Suitability for B-O Film Formation
Target Compound DataContains a direct B-O-C bond, facilitating decomposition into desired boron-oxygen species for interface formation.
Comparator Or BaselineTrialkylboranes (e.g., Triethylborane): Lack a B-O bond, requiring oxidation or hydrolysis to generate B-O species, making them less direct precursors.
Quantified DifferenceStructural advantage for direct participation in CEI film formation pathways.
ConditionsElectrochemical decomposition at the cathode surface in a lithium-ion battery electrolyte.

For researchers developing next-generation electrolytes, this compound is a logical choice over trialkylboranes for its efficiency in forming protective, performance-enhancing films on electrode surfaces.

Synthesis of Pharmaceutical Intermediates Requiring High Stereocontrol

This compound is the correct choice for multi-step syntheses where the diastereoselective creation of *syn*-1,3-diols is a critical step. Its demonstrated utility in synthetic routes toward statins and antibiotics makes it a reliable reagent for pharmaceutical R&D and manufacturing workflows.

Organoboron Chemistry with Reduced Handling Hazards

For processes that require a soluble, reactive diethylboron moiety but where the extreme pyrophoricity of Triethylborane presents unacceptable safety or engineering challenges. The moderated reactivity of Diethylmethoxyborane makes it a suitable alternative for safer process development and scale-up.

Formulating Advanced Electrolytes for High-Voltage Lithium-Ion Batteries

Ideal for use as a functional additive in the development of electrolytes for high-energy-density batteries. Its structure is designed to effectively form a protective cathode-electrolyte interphase (CEI), mitigating electrolyte degradation and enhancing long-term cycling stability at high operational voltages.

UNII

3AH40D7L25

GHS Hazard Statements

H250: Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

7397-46-8

Wikipedia

Methyl esterb,b-diethyl-borinic acid

General Manufacturing Information

Borinic acid, B,B-diethyl-, methyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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